tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C17H26N2O3 It is characterized by a morpholine ring substituted with a benzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be done by reacting the benzylated morpholine with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium azide, thiols, dimethylformamide as a solvent.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and cancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs aimed at treating neurological disorders or as an adjuvant in cancer therapy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-phenylmorpholin-2-yl)(methyl)carbamate
- tert-Butyl (4-(2-methylbenzyl)morpholin-2-yl)(methyl)carbamate
- tert-Butyl (4-(4-chlorobenzyl)morpholin-2-yl)(methyl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate stands out due to its specific benzyl substitution, which can influence its reactivity and interaction with biological targets. This unique structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-(4-benzylmorpholin-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18(4)15-13-19(10-11-21-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEKDKQOFBMYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.